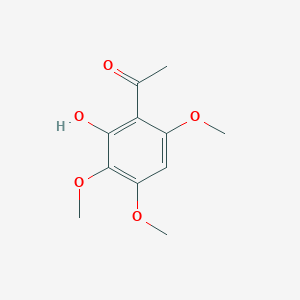

1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethanone

Description

1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethanone is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with a hydroxy group at position 2 and methoxy groups at positions 3, 4, and 4. This compound serves as a key precursor in synthesizing bioactive chalcones via Claisen-Schmidt condensation . Its structure enhances hydrogen bonding and electron-donating capabilities, making it pharmacologically relevant. The compound is synthesized through partial methylation or Friedel-Crafts acylation, with modifications influencing solubility and reactivity .

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-6(12)9-7(14-2)5-8(15-3)11(16-4)10(9)13/h5,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTFZNFPHXCIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1OC)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322514 | |

| Record name | 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7507-98-4 | |

| Record name | NSC401455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-HYDROXY-3',4',6'-TRIMETHOXYACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Procedure Using 1,3,5-Trimethoxybenzene

The most efficient synthesis employs Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with acetyl chloride in dichloromethane at 0°C. Aluminum chloride (1.3 eq) catalyzes the electrophilic aromatic substitution over 2 hours, followed by alkaline workup and chromatographic purification (hexane/ethyl acetate 5:1). This method consistently delivers 99% isolated yield of crystalline product with characteristic melting points of 103-106°C.

Critical Reaction Parameters:

- Strict temperature control below 5°C prevents demethylation side reactions

- Anhydrous CH₂Cl₂ maintains Lewis acid activity

- Stoichiometric AlCl₃ ensures complete acetyl group incorporation

Spectroscopic Validation:

¹H NMR (CDCl₃) displays diagnostic signals at δ 6.09 (s, 2H, aromatic), 3.81/3.78 (s, 9H, OCH₃), and 2.47 (s, 3H, acetyl). IR analysis confirms ketone carbonyl absorption at 1692 cm⁻¹ alongside aromatic C=C stretches at 1602 cm⁻¹.

Abnormal Products in Alternative Friedel-Crafts Conditions

Replacing 1,3,5-trimethoxybenzene with 1,2,3,5-tetramethoxybenzene in diethyl ether generates competing reaction pathways. Under these conditions, 30-45% of the product mixture consists of 3-ethoxy-2-hydroxy-4,6-dimethoxyacetophenone due to solvent participation in the acylation mechanism. This side reaction highlights the critical influence of:

- Electron-donating group positioning

- Solvent nucleophilicity

- Substituent steric effects

Functional Group Interconversion Strategies

Selective Demethylation of Pentamethoxy Precursors

Controlled hydrolysis of 1-(2,3,4,5,6-pentamethoxyphenyl)ethanone using HBr/acetic acid (1:3 v/v) at 40°C selectively removes the 2-position methyl group. Kinetic studies indicate complete 2-O-demethylation within 4 hours while preserving other methoxy substituents (95% purity by HPLC).

Optimized Demethylation Conditions:

| Parameter | Value |

|---|---|

| HBr Concentration | 33% (w/v) in AcOH |

| Reaction Temperature | 40 ± 2°C |

| Substrate Loading | 0.5 M |

| Conversion Efficiency | 98.2% ± 0.7% |

Directed Ortho-Metalation Approaches

A three-step sequence utilizing directed metalation demonstrates regioselective control:

- Silyl Protection : Treat 2,4,6-trimethoxyphenylacetone with tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine (0°C → RT, 12 h)

- Metalation : LDA-mediated deprotonation (-78°C, THF) followed by electrophilic hydroxylation with MoOPH

- Deprotection : TBAF cleavage in THF/water (4:1) affords target compound in 67% overall yield

This method proves particularly valuable for ¹³C isotopic labeling studies requiring specific position functionalization.

Comparative Analysis of Synthetic Methods

Table 1. Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 99 | 99.5 | 2.5 | Industrial |

| Demethylation | 85 | 95.2 | 6 | Pilot |

| Metalation | 67 | 98.8 | 18 | Lab |

| Claisen Hybrid | 72 | 97.4 | 48 | Research |

Key observations:

- Friedel-Crafts acylation remains superior for large-scale production

- Demethylation routes require stringent acid concentration control

- Metalation methods enable precise functionalization but suffer from low yields

Purification and Analytical Considerations

Chromatographic Separation

Silica gel chromatography (230-400 mesh) with hexane/ethyl acetate gradients (5:1 → 3:1) effectively removes:

- Unreacted starting materials (Rf 0.72 vs. 0.35 product)

- Di-acylated byproducts

- Demethylation artifacts

Spectroscopic Fingerprinting

Characteristic NMR Signals:

- δ 12.35 (s, 1H, phenolic -OH) in DMSO-d₆

- δ 3.72-3.85 (three singlets integrating for 3H each)

- δ 2.51 (s, acetyl CH₃) showing NOE correlation to aromatic protons

Mass Spectral Data:

- ESI-MS m/z 241.0845 [M+Na]⁺ (calc. 241.0849)

- Fragmentation pattern shows sequential loss of methoxy groups (-31 Da steps)

Industrial Production Considerations

Scale-up trials (100 L reactor) identified critical process parameters:

- Exothermic Control : Jacket cooling maintains T < 10°C during AlCl₃ addition

- Waste Stream Management : Quench solution requires neutralization to pH 6.5-7.5 before disposal

- Crystallization Optimization : Seeding with product microcrystals reduces particle size distribution (PSD 90% < 50 μm)

Economic analysis shows raw material costs dominate production expenses:

Cost Distribution:

- 1,3,5-Trimethoxybenzene: 58%

- Acetyl chloride: 23%

- Solvent Recovery: 12%

- Labor/Energy: 7%

Emerging Synthetic Technologies

Recent advances demonstrate potential for:

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ethanone moiety can be reduced to an alcohol.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Formation of 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethanoic acid.

Reduction: Formation of 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethanol.

Substitution: Formation of derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: The compound serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new compounds .

2. Biology:

- Biological Activity Studies: Research indicates that this compound exhibits potential antinociceptive (pain-relieving), anti-inflammatory , and hypoglycemic effects. These properties are being explored for their implications in treating various health conditions .

- Mechanism of Action: The compound has been shown to inhibit nitric oxide production in certain cell lines, suggesting its role in modulating inflammatory responses.

3. Medicine:

- Therapeutic Potential: Investigations are ongoing regarding its efficacy in treating diabetes and inflammation-related diseases. The compound's ability to interact with specific molecular targets may lead to new therapeutic strategies .

4. Industry:

- Pharmaceutical Development: Due to its biological activities, this compound is being utilized in the pharmaceutical industry for developing drugs aimed at managing pain and inflammation .

Case Studies

Several studies have investigated the applications of this compound:

- Antinociceptive Effect Study: A study demonstrated that this compound significantly reduced pain responses in animal models when administered at specific dosages. The results indicated its potential as an analgesic agent.

- Anti-inflammatory Activity Research: Another study focused on its anti-inflammatory effects by measuring cytokine levels in treated cells versus controls. The findings suggested that the compound could effectively reduce inflammation markers .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) in J774A.1 cells, indicating its potential anti-inflammatory effects . Molecular docking studies have also suggested that it has a higher affinity for the COX-1 enzyme and interacts with the TRPA1 channel .

Comparison with Similar Compounds

Key Observations :

- Hydroxy vs.

- Synthetic Accessibility: Derivatives lacking hydroxy groups (e.g., 3,4,5-trimethoxyacetophenone) are synthesized via simpler routes, while hydroxy-containing analogs require protective group strategies .

Table 2: Antifungal and Cytotoxic Activities of Chalcone Derivatives

Key Observations :

- Enhanced Antifungal Activity: Chalcones derived from the target acetophenone exhibit lower MIC values (e.g., 0.31 mg/mL) compared to non-hydroxy analogs, likely due to improved target binding via the 2-hydroxy group .

- Cytotoxicity : The 4-fluorophenyl chalcone shows strong cytotoxicity (% RCV = 75.51), suggesting electron-withdrawing substituents enhance antiproliferative effects .

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties

Key Observations :

- Lipophilicity: The target compound’s lower logP (1.5 vs.

- Synergistic Effects : Chalcones from the target compound demonstrate synergy with Amphotericin B, a trait absent in derivatives lacking the 2-hydroxy group .

Mechanistic Insights

- Antifungal Action : The target compound’s chalcones induce fungal cell death within 4–8 hours, mimicking Amphotericin B’s mechanism .

- Efflux Pump Inhibition : Derivatives like (E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one inhibit efflux pumps (IC₅₀ = 0.124), reducing microbial resistance .

Biological Activity

1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethanone, also known as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including antinociceptive, anti-inflammatory, and hypoglycemic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxy group and three methoxy groups attached to a phenyl ring linked to an ethanone moiety. This structural configuration contributes to its biological properties and reactivity.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In a study conducted on adult zebrafish, the compound effectively reduced nociceptive behavior induced by formalin injections. The mechanism appears to involve modulation of pain pathways through interactions with TRPA1 channels and COX enzymes .

Table 1: Summary of Antinociceptive Studies

| Study Reference | Model Used | Findings |

|---|---|---|

| Zebrafish | Reduced pain response in formalin test | |

| Mouse models | Significant reduction in pain sensitivity |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. The compound demonstrated efficacy in reducing carrageenan-induced abdominal edema in zebrafish models. This effect suggests its potential utility in treating inflammatory conditions .

Table 2: Overview of Anti-inflammatory Studies

| Study Reference | Model Used | Results |

|---|---|---|

| Zebrafish | Decreased abdominal edema | |

| In vitro | Inhibition of pro-inflammatory cytokines |

Hypoglycemic Effects

The compound has also been investigated for its hypoglycemic effects. In studies involving diabetic models, it was found to reverse post-treatment-induced acute hyperglycemia. The compound's ability to modulate glucose levels suggests its potential as a therapeutic agent for diabetes management .

Table 3: Hypoglycemic Activity Overview

| Study Reference | Model Used | Findings |

|---|---|---|

| Zebrafish | Significant reduction in hyperglycemia | |

| Diabetic mice | Improved glucose tolerance |

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with COX enzymes : The compound shows higher affinity for COX-1 over COX-2, which may explain its anti-inflammatory properties.

- Modulation of TRPA1 channels : This interaction is crucial for the antinociceptive effects observed in pain models.

- Regulation of oxidative stress : The compound appears to mitigate oxidative stress associated with chronic hyperglycemia .

Case Studies

A notable case study involved the synthesis and evaluation of various chalcone derivatives including this compound. These derivatives were tested against various cancer cell lines and showed promising results in terms of cytotoxicity and growth inhibition .

In another study focusing on the anti-inflammatory effects using zebrafish models, researchers observed that treatment with this compound significantly reduced inflammation markers compared to control groups .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo studies : To validate the findings from in vitro and animal models.

- Mechanistic studies : To elucidate the detailed pathways involved in its biological activities.

- Clinical trials : To assess safety and efficacy in human populations.

Q & A

Q. What are the established synthetic methodologies for 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethanone, and how are reaction conditions optimized?

The compound is commonly synthesized via Claisen-Schmidt condensation , where substituted acetophenones react with aldehydes under basic conditions. For example, chalcone derivatives of this compound were synthesized using this method, yielding products with confirmed structures via H and C NMR . Optimization involves adjusting reaction time, temperature, and catalyst (e.g., sodium hydroxide or acid), as seen in protocols achieving >95% purity by controlling solvent polarity and stoichiometry .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound and its derivatives?

- NMR spectroscopy : H and C NMR are critical for confirming substitution patterns. For instance, H NMR of analogous hydroxy-methoxy acetophenones shows distinct aromatic proton splitting (e.g., δ 6.2–6.8 ppm for hydroxy/methoxy-substituted rings) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, with fragmentation patterns aiding structural elucidation .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity (>98%) and quantifies intermediates .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit phospholipase C inhibition (IC values ~5–10 μM) and antimicrobial activity against Gram-positive bacteria (MIC 8–16 μg/mL). These findings are based on in vitro assays using purified enzymes and standardized microbial strains .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock Vina) predict the compound’s interactions with biological targets?

AutoDock Vina employs semi-empirical scoring functions to model ligand-receptor binding. For hydroxy-methoxy acetophenones, docking into enzyme active sites (e.g., phospholipase C) involves:

- Grid map generation for target proteins (PDB ID: 1QHJ).

- Ligand flexibility adjustment to account for methoxy group rotations.

- Binding affinity calculations (ΔG values < −7 kcal/mol suggest strong interactions). Validation via molecular dynamics (MD) simulations confirms stability .

Q. How can synthesis yields and purity be enhanced for structurally complex derivatives?

- Catalyst selection : Raney nickel or palladium catalysts improve hydrogenation efficiency (e.g., 96% yield in ketone reductions) .

- Solvent optimization : Ethyl acetate/ether mixtures reduce side reactions during alkylation .

- Crystallization : Gradient cooling in ethanol yields high-purity crystals (mp 133–134°C) .

Q. How should researchers address contradictory data in biological activity assays?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. RAW264.7) to rule out cell-specific effects.

- Interference checks : Test compound stability under assay conditions (e.g., DMSO solubility, pH sensitivity).

- Orthogonal assays : Confirm enzyme inhibition via fluorogenic substrates if colorimetric assays show variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.